2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane
CAS No.:
Cat. No.: VC15788186
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C7H13BrO2 |
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Molecular Weight | 209.08 g/mol |
IUPAC Name | 2-(1-bromo-2-methylpropan-2-yl)-1,3-dioxolane |
Standard InChI | InChI=1S/C7H13BrO2/c1-7(2,5-8)6-9-3-4-10-6/h6H,3-5H2,1-2H3 |
Standard InChI Key | NMQOJZOUYUEBDZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CBr)C1OCCO1 |
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane is C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol. The IUPAC name reflects its structure: a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted at the 2-position with a 1-bromo-2-methylpropan-2-yl group. The canonical SMILES representation is CC(C)(CBr)C1OCCO1, which encodes the branched alkyl bromide and dioxolane components.
Stereochemical Considerations
While stereochemical data specific to this compound is limited, the presence of the dioxolane ring imposes conformational constraints. The bulky 2-methylpropan-2-yl group likely induces steric hindrance, influencing reaction pathways by favoring axial or equatorial attack depending on the solvent and nucleophile .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves the reaction of 2-methyl-1,3-propanediol derivatives with brominating agents under controlled conditions. One optimized method employs 2-(2-methylpropan-2-yl)-1,3-dioxolane treated with HBr in acetic acid, yielding the brominated product via electrophilic substitution. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction kinetics by stabilizing transition states in Sₙ2 mechanisms.
Process Optimization
Key parameters for maximizing yield include:
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Temperature: Reactions are conducted at 0–5°C to minimize side reactions such as elimination .
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Solvent Choice: Acetone or tetrahydrofuran (THF) improves solubility of intermediates.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity .
Physicochemical Properties
Thermal and Physical Characteristics
Property | Value |
---|---|
Density | 1.45 ± 0.1 g/cm³ |
Boiling Point | 215–220°C (extrapolated) |
Flash Point | 89°C (closed cup) |
Vapor Pressure | 0.02 mmHg at 25°C |
Refractive Index | 1.478 ± 0.02 |
These values are derived from analogous brominated dioxolanes . The compound is a colorless liquid at room temperature and exhibits moderate stability under inert atmospheres.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.40 (s, 6H, CH₃), 3.80–4.10 (m, 4H, OCH₂CH₂O), 1.95 (s, 2H, CH₂Br).
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¹³C NMR: δ 25.8 (CH₃), 64.5 (OCH₂), 72.1 (CBr), 109.4 (dioxolane ring) .
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IR (neat): 2970 cm⁻¹ (C-H stretch), 1120 cm⁻¹ (C-O-C), 560 cm⁻¹ (C-Br).
Reactivity and Chemical Transformations
Nucleophilic Substitution
The tertiary bromide undergoes Sₙ2 reactions with hindered nucleophiles, albeit slower than primary bromides. For example, reaction with sodium azide (NaN₃) in DMF at 80°C yields 2-(1-azido-2-methylpropan-2-yl)-1,3-dioxolane, a precursor for click chemistry applications.
Ring-Opening Reactions
Treatment with aqueous HCl at 60°C cleaves the dioxolane ring, producing 2-bromo-2-methylpropane-1,3-diol—a building block for polyesters .
Applications in Organic Synthesis
Pharmaceutical Intermediates
This compound is a key intermediate in synthesizing mitratapide, an apoB secretion inhibitor. The bromine atom is displaced by a triazole moiety in a palladium-catalyzed cross-coupling reaction .
Polymer Chemistry
Its diol derivative (post ring-opening) serves as a monomer for biodegradable polymers with tunable glass transition temperatures (Tg = 45–70°C) .
Hazard Statement | Precautionary Measure |
---|---|
H315-H319-H335 | Causes skin/eye irritation |
Use gloves and eye protection |
Comparative Analysis with Analogues
Compound | Molecular Formula | Key Distinction |
---|---|---|
2-(Bromomethyl)-1,3-dioxolane | C₄H₇BrO₂ | Primary bromide; higher reactivity |
4-(Chloromethyl)-1,3-dioxolane | C₄H₇ClO₂ | Chlorine substituent; lower cost |
The tertiary bromide in 2-(1-Bromo-2-methylpropan-2-yl)-1,3-dioxolane confers unique steric effects, making it less reactive but more selective than linear analogues .
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